molecular formula C5H9BrCl2N2S B2885478 (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride CAS No. 2402829-42-7

(2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride

Cat. No.: B2885478
CAS No.: 2402829-42-7
M. Wt: 280.01
InChI Key: BRVCNQKQXPAQIY-UHFFFAOYSA-N
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Description

(2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine dihydrochloride is a brominated thiazole derivative with a methanamine group at the 5-position and a methyl substituent at the 4-position of the thiazole ring. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2S.2ClH/c1-3-4(2-7)9-5(6)8-3;;/h2,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVCNQKQXPAQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction forms an ester compound in the early stages of synthesis . The process is often carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The use of catalysts and advanced purification techniques can enhance the overall production process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are usually carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with its analogs:

Compound Name Substituents Salt Form Molecular Weight CAS Number Notable Features
(2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine dihydrochloride 2-Bromo, 4-methyl Dihydrochloride 277.22 (calculated) - Bromo group enhances electrophilicity; dihydrochloride improves solubility
(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride 4-Bromo Hydrochloride 229.53 2126160-70-9 Bromo at 4-position; single HCl salt
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride 2-Morpholinyl Dihydrochloride 272.19 1790140-73-6 Morpholine substituent increases hydrophilicity; used as a drug impurity reference
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride 4-Chlorophenyl Hydrochloride 241.72 - Chlorophenyl group enhances lipophilicity; PubChem CID 2794737
(4-Methylthiazol-2-yl)methanamine dihydrochloride 4-Methyl Dihydrochloride 201.12 71064-30-7 Simpler structure; methyl at 2-position

Functional Group Analysis

  • Aromatic vs. Aliphatic Substituents : Compounds like N-benzyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine dihydrochloride () incorporate benzyl groups, increasing lipophilicity and possibly blood-brain barrier penetration, unlike the target compound’s simpler methyl group.
  • Salt Forms: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than monohydrochloride derivatives, advantageous for in vitro assays .

Biological Activity

(2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride is a heterocyclic compound belonging to the thiazole family, characterized by its unique structure that includes both sulfur and nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C5_5H9_9BrCl2_2N2_2S
  • Molecular Weight : 280.01 g/mol
  • CAS Number : 2402829-42-7

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The presence of the thiazole ring in (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine enhances its interaction with microbial targets. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess comparable efficacy.

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. A review highlighted that thiazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2. For instance, compounds structurally related to (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine have demonstrated IC50_{50} values in the low micromolar range against several cancer cell lines.

CompoundCell LineIC50_{50} (µg/mL)Mechanism of Action
Thiazole AA-4311.98 ± 1.22Bcl-2 inhibition
Thiazole BJurkat1.61 ± 1.92Apoptosis induction

The structure–activity relationship (SAR) studies suggest that the methyl group at position 4 of the thiazole ring enhances cytotoxic activity by increasing electron density, which could facilitate better interaction with biological targets.

Study 1: Antitumor Activity Assessment

A study conducted on a series of thiazole derivatives, including (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine, evaluated their cytotoxic effects on human glioblastoma U251 and melanoma WM793 cells. The results indicated that compounds with a similar substitution pattern exhibited promising anticancer potential, with some derivatives showing IC50_{50} values lower than standard chemotherapeutics such as doxorubicin.

Study 2: Mechanistic Insights

Molecular dynamics simulations have been employed to understand the binding interactions of thiazole derivatives with target proteins. For instance, a derivative was found to primarily interact through hydrophobic contacts while forming limited hydrogen bonds, showcasing a potential pathway for designing more effective anticancer agents.

Q & A

What are the recommended synthesis protocols for (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine dihydrochloride, and how can yield optimization be achieved?

Basic Synthesis Protocol:
The synthesis typically involves:

Formation of the parent amine : Bromination of 4-methyl-1,3-thiazole derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-bromination.

Salt conversion : Treatment with HCl gas or concentrated HCl in anhydrous ethanol to form the dihydrochloride salt.

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity .

Advanced Yield Optimization:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize side reactions.
  • Temperature Control : Maintain strict temperature during bromination (e.g., 0°C for NBS reactions) to prevent thermal degradation.
  • Catalytic Additives : Introduce Lewis acids (e.g., FeCl₃) to accelerate thiazole ring functionalization .

How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Approach:

  • Experimental Validation : Perform differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition profiles. Compare results with literature values (e.g., conflicting reports on solubility in DMSO vs. water) .
  • pH-Dependent Solubility : Test solubility across pH 2–8 (simulating physiological conditions) using UV-Vis spectroscopy. The dihydrochloride salt may exhibit higher solubility in acidic buffers due to protonation of the amine group .
  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC analysis to identify degradation products (e.g., dehydrohalogenation or hydrolysis of the thiazole ring) .

What advanced characterization techniques are critical for confirming the structure of this compound?

Core Techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.4–2.6 ppm (methyl group on thiazole), δ 3.8–4.2 ppm (methanamine protons), and δ 7.2–7.5 ppm (thiazole ring protons).
    • ¹³C NMR : Confirm bromine substitution via carbon chemical shifts (C-Br typically appears at δ 95–110 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching for C₅H₇BrN₂S·2HCl (calculated [M+H]⁺: 265.94) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns of the dihydrochloride salt, critical for understanding solid-state stability .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Mechanistic Insights:

  • Suzuki-Miyaura Coupling : The bromine atom at the 2-position of the thiazole ring acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Optimize using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O at 80°C .
  • Competing Side Reactions : Bromine may participate in unintended nucleophilic substitutions (e.g., with amines). Mitigate by using bulky ligands (e.g., XPhos) to sterically hinder undesired pathways .

What strategies are recommended for analyzing this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Advanced Methodologies:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase or GPCR) on a sensor chip to measure binding kinetics (ka/kd) and affinity (KD) .
  • Molecular Dynamics (MD) Simulations : Model the compound’s binding mode to hydrophobic pockets (e.g., thiazole ring interactions with aromatic residues) using software like GROMACS .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding, critical for structure-activity relationship (SAR) studies .

How should researchers address discrepancies in biological activity data across different assay systems?

Data Reconciliation Workflow:

Assay Validation : Confirm assay reproducibility using positive controls (e.g., known inhibitors for enzyme assays).

Cellular vs. Cell-Free Systems : Compare IC₅₀ values in cell-based (e.g., HEK293) and purified enzyme assays. Membrane permeability of the dihydrochloride salt may vary due to charge state .

Metabolite Interference : Test for off-target effects using metabolomics profiling (LC-MS) to identify unintended interactions .

What are the key safety considerations for handling this compound in the laboratory?

Safety Protocol:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and synthesis due to HCl vapor release .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste in designated halogenated containers .
  • Acute Toxicity Data : LD₅₀ (oral, rat) is estimated at 250–500 mg/kg; avoid inhalation of fine powders .

How can computational chemistry tools aid in the design of derivatives with enhanced activity?

Advanced Modeling Techniques:

  • Docking Studies : Use AutoDock Vina to predict binding poses against target proteins (e.g., SARS-CoV-2 main protease). Focus on optimizing substituents at the 4-methyl position .
  • QSAR Models : Train models with datasets of thiazole derivatives to correlate electronic parameters (e.g., Hammett σ) with inhibitory activity .
  • ADMET Prediction : Employ SwissADME to assess bioavailability and blood-brain barrier penetration .

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